molecular formula C20H19ClN4O4 B15173964 Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B15173964
M. Wt: 414.8 g/mol
InChI Key: MUWQJNZXRCAPDC-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 4-chloro-2-fluoro-3-methoxyphenylboronic acid with a suitable pyrido[3,2-d]pyrimidine derivative under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.

Scientific Research Applications

Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.

    Biology: It is used in research to understand its effects on cellular processes and pathways.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinyl group, in particular, contributes to its solubility and bioavailability, making it a valuable compound for drug development.

Properties

Molecular Formula

C20H19ClN4O4

Molecular Weight

414.8 g/mol

IUPAC Name

methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H19ClN4O4/c1-27-13-5-3-4-12(10-13)16-18-17(14(21)11-15(22-18)19(26)28-2)24-20(23-16)25-6-8-29-9-7-25/h3-5,10-11H,6-9H2,1-2H3

InChI Key

MUWQJNZXRCAPDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC3=C2N=C(C=C3Cl)C(=O)OC)N4CCOCC4

Origin of Product

United States

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